2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS No.:
Cat. No.: VC18680395
Molecular Formula: C13H19BN2O5
Molecular Weight: 294.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BN2O5 |
|---|---|
| Molecular Weight | 294.11 g/mol |
| IUPAC Name | 2-ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C13H19BN2O5/c1-6-19-11-10(16(17)18)7-9(8-15-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3 |
| Standard InChI Key | PJMPWIVLIONLAM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)[N+](=O)[O-] |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s pyridine ring serves as the scaffold, with substituents strategically positioned to influence electronic and steric properties:
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Ethoxy group (CHO): A moderate electron-donating group at position 2, enhancing solubility in polar aprotic solvents.
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Nitro group (NO): A strong electron-withdrawing group at position 3, directing electrophilic substitution and enabling subsequent reduction to an amine.
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Pinacol boronate ester: A protected boronic acid at position 5, facilitating Suzuki-Miyaura cross-coupling reactions .
The boronate ester’s tetrahedral geometry, stabilized by the pinacol ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), ensures stability under ambient conditions while remaining reactive in the presence of transition-metal catalysts .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.11 g/mol |
| IUPAC Name | 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)N+[O-] |
Synthesis and Manufacturing
Borylation of Pyridine Derivatives
The synthesis typically involves palladium-catalyzed borylation of pre-functionalized pyridine precursors. A representative route includes:
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Substrate Preparation: 2-Ethoxy-3-nitropyridine is synthesized via nitration of 2-ethoxypyridine.
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Miyaura Borylation: Reaction with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) under inert atmosphere .
Critical Parameters:
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Temperature: 80–100°C
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
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Catalyst Loading: 2–5 mol%
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Yield | 65–75% |
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group undergoes transmetalation with aryl or vinyl halides in the presence of palladium catalysts, forming carbon-carbon bonds. For example, coupling with 4-bromotoluene produces 2-ethoxy-3-nitro-5-(p-tolyl)pyridine .
Mechanistic Insights:
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Oxidative Addition: Pd(0) inserts into the aryl halide bond.
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Transmetalation: Boronate transfers the aryl group to Pd(II).
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Reductive Elimination: Pd(0) releases the biaryl product.
Nitro Group Reduction
The nitro group at position 3 is reducible to an amine using hydrogen gas () over palladium on carbon () or via catalytic transfer hydrogenation with ammonium formate. This transformation enables access to aminopyridine derivatives, which are pivotal in medicinal chemistry .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors targeting oncogenic mutants (e.g., KIT D816V). Post-functionalization of the amine derivative yields covalent inhibitors that bind irreversibly to active-site cysteine residues .
Materials Science
In polymer chemistry, the boronate ester participates in Suzuki couplings to synthesize conjugated polymers for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .
| Precaution | Implementation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, safety goggles, lab coat |
| Ventilation | Fume hood for handling solids |
| Storage | Airtight container under nitrogen |
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
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